molecular formula C12H16N4O B1490843 1-(2-Azidoethyl)-4-ethoxyindoline CAS No. 2097955-49-0

1-(2-Azidoethyl)-4-ethoxyindoline

Cat. No.: B1490843
CAS No.: 2097955-49-0
M. Wt: 232.28 g/mol
InChI Key: UUQWXHBUSDVRLC-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-ethoxyindoline is a chemical compound that belongs to the class of indolines, which are derivatives of indole Indolines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-ethoxyindoline can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyindole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-ethoxyindoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amino derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Indoline-4-one derivatives.

  • Reduction Products: 1-(2-Aminoethyl)-4-ethoxyindoline.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Azidoethyl)-4-ethoxyindoline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Azidoethyl)-4-ethoxyindoline exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(2-Azidoethyl)-4-ethoxyindoline is unique due to its specific structural features, such as the presence of both azido and ethoxy groups. Similar compounds include:

  • 1-(2-Azidoethyl)-3-ethoxyindoline

  • 1-(2-Azidoethyl)-2-ethoxyindoline

  • 1-(2-Azidoethyl)-5-ethoxyindoline

Properties

IUPAC Name

1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWXHBUSDVRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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